molecular formula C24H24ClN5O4 B1673770 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide CAS No. 924249-06-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide

Cat. No.: B1673770
CAS No.: 924249-06-9
M. Wt: 481.9 g/mol
InChI Key: DIZJIARNIXENJV-UHFFFAOYSA-N
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Description

KRAS4b-IN-D14 is a specific inhibitor of oncogenic KRAS4b signaling which stabilizes the KRAS4b-PDEδ complex and remarkably decreases tumor size and triggered apoptosis of tumor cells.

Mechanism of Action

Target of Action

KRAS4b-IN-D14, also known as N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4 yl)piperazin-1-yl]acetamide, is a specific inhibitor of oncogenic KRAS4b signaling . The primary target of this compound is the GTPase KRAS4b . KRAS4b is a key player in several signaling pathways that are crucial for cell survival, proliferation, and migration .

Mode of Action

KRAS4b-IN-D14 operates by stabilizing the KRAS4b-PDEδ complex . This compound binds to a shallow pocket on KRAS and associates with the lipid bilayer, thereby stabilizing KRAS in an orientation where the membrane occludes its effector-binding site . This unique mechanism of action reduces RAF binding and impairs the activation of RAF .

Biochemical Pathways

The stabilization of the KRAS4b-PDEδ complex by KRAS4b-IN-D14 affects the RAF/MEK/ERK mitogen-activated protein kinase (MAPK) cascade . This cascade is a key downstream signaling pathway of KRAS. By reducing RAF binding, the activation of this pathway is impaired, which in turn affects several cellular processes, including cell proliferation and survival .

Result of Action

KRAS4b-IN-D14 has shown significant effects on the viability of cancer cells. It induces cellular death via apoptosis and significantly decreases Ras-GTP activity . Furthermore, it has been observed to decrease the phosphorylation of AKT and ERK, key proteins in the PI3K and MAPK pathways respectively . These molecular and cellular effects contribute to its antineoplastic activity.

Action Environment

The action of KRAS4b-IN-D14 is influenced by the lipid composition of the cellular environment. The compound shows a cell-like, three-state diffusion on a complex 8-lipid bilayer . Phase separation in lipids favors the multi-state diffusion of KRAS4b, and the complex lipid composition favors RAS nanoclustering irrespective of nucleotide state . This suggests that the cellular lipid environment can significantly influence the action, efficacy, and stability of KRAS4b-IN-D14.

Biochemical Analysis

Biochemical Properties

The biochemical properties of KRAS4b-IN-D14 are largely defined by its interaction with the KRAS4b-PDE6δ complex. This complex is involved in the transport of KRAS4b to the plasma membrane, where it is released to activate various signaling pathways required for the initiation and maintenance of cancer . The stabilization of this complex by KRAS4b-IN-D14 prevents the activation of this GTPase, thereby inhibiting the signaling pathways .

Cellular Effects

KRAS4b-IN-D14 has been shown to have significant effects on various types of cells, particularly cancer cells. In vitro evaluation of this compound has shown that it reduces the viability of human pancreatic cancer cell lines, but not normal pancreatic cells . It induces cellular death via apoptosis and significantly decreases Ras-GTP activity .

Molecular Mechanism

The molecular mechanism of action of KRAS4b-IN-D14 involves the stabilization of the KRAS4b-PDE6δ complex. This stabilization prevents the activation of the GTPase KRAS4b, thereby inhibiting the signaling pathways that it would normally activate . This includes a decrease in AKT and ERK phosphorylation, which are key components of these signaling pathways .

Temporal Effects in Laboratory Settings

The effects of KRAS4b-IN-D14 over time in laboratory settings have been observed in studies involving pancreatic cancer cells. Over time, this compound has been shown to significantly reduce tumor growth in a mouse xenograft model

Dosage Effects in Animal Models

In animal models, the effects of KRAS4b-IN-D14 have been shown to vary with different dosages. In a mouse xenograft model, this compound significantly reduced tumor growth

Transport and Distribution

The transport and distribution of KRAS4b-IN-D14 within cells and tissues are likely influenced by its interaction with the KRAS4b-PDE6δ complex. PDE6δ is known to transport KRAS4b to the plasma membrane , and the stabilization of this complex by KRAS4b-IN-D14 could influence this transport process

Subcellular Localization

The subcellular localization of KRAS4b-IN-D14 is likely influenced by its interaction with the KRAS4b-PDE6δ complex. Given that PDE6δ transports KRAS4b to the plasma membrane , it is possible that KRAS4b-IN-D14 is also localized to this area

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O4/c25-23-19(14-27-30(24(23)32)18-4-2-1-3-5-18)29-10-8-28(9-11-29)15-22(31)26-13-17-6-7-20-21(12-17)34-16-33-20/h1-7,12,14H,8-11,13,15-16H2,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZJIARNIXENJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=C(C(=O)N(N=C4)C5=CC=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide

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